molecular formula C21H24N4 B5529566 N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No. B5529566
M. Wt: 332.4 g/mol
InChI Key: FNYLTEJIDZQAOO-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds involving complex structures like N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine often exhibit unique properties and potential applications in various fields, including pharmaceuticals and materials science. These compounds can be synthesized through various methods, including microwave-assisted synthesis and reactions involving piperazine and naphthyl moieties (Williams et al., 2010).

Synthesis Analysis

Microwave-assisted synthesis has been employed for the rapid generation of compounds with complex structures, demonstrating the efficiency of modern synthetic techniques in producing desired compounds with high yields (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds with piperazine and naphthyl moieties can be elucidated using various analytical techniques, including X-ray diffraction and spectroscopic methods. These analyses provide insights into the arrangement of atoms within the molecule and the geometry of the compound (Şahin et al., 2012).

Chemical Reactions and Properties

Compounds like N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including nucleophilic addition and cyclization processes, which are crucial for further functionalization and modification of the molecule (Han et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, can be determined through experimental studies. These properties are essential for understanding the behavior of the compound in various environments and potential applications (Lin et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be explored through detailed studies involving synthetic routes and reaction mechanisms. Such analyses contribute to a deeper understanding of the compound's potential applications and limitations (Ozeryanskii et al., 2020).

properties

IUPAC Name

(E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-23-11-5-9-20(23)16-22-25-14-12-24(13-15-25)17-19-8-4-7-18-6-2-3-10-21(18)19/h2-11,16H,12-15,17H2,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYLTEJIDZQAOO-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325081
Record name (E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4-(1-naphthylmethyl)-1-piperazinamine

CAS RN

306952-29-4
Record name (E)-1-(1-methylpyrrol-2-yl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.